molecular formula C3H2F6O B1304631 1,1,2-Trifluoro-2-(trifluoromethoxy)ethane CAS No. 84011-06-3

1,1,2-Trifluoro-2-(trifluoromethoxy)ethane

Cat. No. B1304631
CAS RN: 84011-06-3
M. Wt: 168.04 g/mol
InChI Key: NYIXJXBRWHOWFJ-UHFFFAOYSA-N
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Description

The compound of interest, 1,1,2-Trifluoro-2-(trifluoromethoxy)ethane, is a fluorinated ether with potential applications in various fields due to its unique chemical structure. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of related fluorinated compounds, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related trifluoromethyl-containing compounds is often complex due to the reactivity of fluorine atoms. For instance, 1,1,1-tris(hydroxymethyl)ethane is used as a ligand in copper-catalyzed cross-coupling reactions, which could potentially be adapted for the synthesis of fluorinated ethers . Additionally, the preparation of trifluorodiazomethane involves the diazotization of 2,2,2-trifluoroethylamine hydrochloride, which could suggest a route for introducing the trifluoromethyl group into other molecules .

Molecular Structure Analysis

The molecular structure of fluorinated compounds is often characterized by strong electron-withdrawing effects due to the presence of fluorine atoms. Studies on 1,1,1-trifluoroethane using NMR techniques in liquid crystal solvents have provided insights into the internuclear distances and chemical shift anisotropies, which are valuable for understanding the molecular structure of fluorinated ethers .

Chemical Reactions Analysis

Fluorinated compounds exhibit unique reactivity patterns. For example, the reactivity of 1,1,1,2-tetrafluoroethane towards base attack has been studied, leading to the generation of various anions . This reactivity could be relevant to the compound of interest, as the presence of fluorine atoms can significantly alter the chemical behavior of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are influenced by the electron-withdrawing nature of the fluorine atoms. The synthesis of 1-(2,2,2trifluoroethoxy)-2-(2-methoxyethoxy)ethane (TFEMEE) has shown that the trifluoromethyl group can affect properties such as permittivity, viscosity, and anodic stability . These findings can be extrapolated to understand the potential properties of 1,1,2-Trifluoro-2-(trifluoromethoxy)ethane, which may exhibit similar behavior due to its fluorinated structure.

Scientific Research Applications

Radiation-Induced Hydrogen Fluoride Formation

Research has shown that several fluorine-containing ethanes, including 1,1,2-trifluoro-2-(trifluoromethoxy)ethane, can form hydrogen fluoride when irradiated with gamma rays. This reaction occurs in the gas phase at 25°C and involves the formation of an intermediate semiion pair. Such findings are significant in understanding the chemical behavior of fluorine-containing compounds under radiation (Chu & Heckel, 1976).

Nucleophilic Reactions with Hexafluoro-1,2-epoxypropane

Studies involving the reactions between hexafluoro-1,2-epoxypropane and 1,2-bifunctional ethanes, including 1,1,2-trifluoro-2-(trifluoromethoxy)ethane, have been conducted. These reactions yield N- and O-pentafluoropropionylated products, demonstrating the compound's potential in complex organic syntheses (Kawa, Hamouda & Ishikawa, 1980).

Nuclear Magnetic Resonance Spectroscopy in Conformational Studies

1,1,2-Trifluoro-2-(trifluoromethoxy)ethane has been utilized in nuclear magnetic resonance spectroscopy to determine the ground-state energies of rotational isomers in halogenated ethanes. This application is crucial for understanding the molecular structures and behaviors of these compounds (Weigert, Winstead, Garrels & Roberts, 1970).

Preparation of Chlorotrifluoroethylen

A novel method for preparing chlorotrifluoroethylen has been reported, which involves the reaction of 1,1,2-trifluoro-2-(trifluoromethoxy)ethane with metallic couples in aprotic and dissociative solvents. This showcases the compound's utility in generating important industrial chemicals (Blancou & Commeyras, 1977).

Synthesis of Triethyl Ethane-1,1,2-Tricarboxylate

The synthesis of triethyl ethane-1,1,2-tricarboxylate, which involves 1,1,2-trifluoro-2-(trifluoromethoxy)ethane, has been reviewed for its applications in cosmetics and pharmaceuticals. This underscores the compound's relevance in the synthesis of small molecules with polyester groups (Shang, 2012).

Role in Copper-Catalyzed Cross-Coupling Reactions

1,1,2-Trifluoro-2-(trifluoromethoxy)ethane has been shown to play a role in copper-catalyzed cross-coupling reactions. This compound, acting as a ligand, facilitates the formation of C-N, C-S, and C-O bonds, demonstrating its versatility in organic synthesis (Yao‐Jung Chen & Hsin-Hung Chen, 2006).

properties

IUPAC Name

1,1,2-trifluoro-2-(trifluoromethoxy)ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2F6O/c4-1(5)2(6)10-3(7,8)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYIXJXBRWHOWFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)F)(OC(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40380393
Record name 1,2,2-Trifluoroethyl trifluoromethyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,2-Trifluoro-2-(trifluoromethoxy)ethane

CAS RN

84011-06-3
Record name 1,2,2-Trifluoroethyl trifluoromethyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,2-Trifluoroethyl trifluoromethyl ether
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
AR Motz, AM Herring, S Vyas… - The Journal of Organic …, 2017 - ACS Publications
Perfluorocyclobutyl polymers are thermally and chemically stable, may be produced without a catalyst via thermal 2π–2π cycloaddition, and can form block structures, making them …
Number of citations: 2 pubs.acs.org
JO Valderrama, WW Sanga… - Industrial & Engineering …, 2008 - ACS Publications
The critical properties, the normal boiling temperature, and the acentric factor of 200 ionic liquids have been determined using an extended group contribution method, which is based …
Number of citations: 306 pubs.acs.org
MO McLinden, AF Kazakov, JS Brown… - International Journal of …, 2014 - Elsevier
We explore the possibilities for refrigerants having low global warming potential (GWP). A set of about 1200 candidate fluids is identified from more than 56 000 small molecules …
Number of citations: 375 www.sciencedirect.com
FY Liu, ZW Long, XF Tan, B Long - Journal of molecular modeling, 2014 - Springer
Due to their lack of effect on the ozone depletion, hydrofluoroethers are considered as potential candidates for third generation refrigerants. In the present work, the mechanisms and …
Number of citations: 5 link.springer.com
JM Hudzik, LR Stoler, JW Bozzelli… - Journal of Chemical & …, 2020 - ACS Publications
Standard enthalpies of formation (Δ f H 298 ), standard entropies (S(T)), and heat capacities (C p (T)) are calculated for dimethyl and ethyl methyl fluorinated ethers, both the parent and …
Number of citations: 5 pubs.acs.org
K Padayachee - 2016 - ukzn-dspace.ukzn.ac.za
South Africa is rich in valuable ore, including fluorspar (calcium fluoride), a principle feedstock used to synthesize hydrofluoric acid and a wide range of other fluorochemicals. As part of …
Number of citations: 0 ukzn-dspace.ukzn.ac.za
AR Motz - 2018 - search.proquest.com
Polymer electrolyte fuel cells are nearing commercialization due to large strides towards improved performance, durability, and cost targets. Some of the major breakthroughs include …
Number of citations: 2 search.proquest.com
RV Kochanov, IE Gordon, LS Rothman… - Journal of Quantitative …, 2019 - Elsevier
Spectroscopic analysis of hydrocarbons, halocarbons and related species is required in atmospheric applications such as climate-change research, tracking of pollution and biomass …
Number of citations: 57 www.sciencedirect.com
Z Steinmann, MAJ Huijbregts - lc-impact.eu
The cause and effect pathway (Figure 2.1) of climate change starts with the emission of a greenhouse gas (GHG) to the atmosphere. The increased concentration of the GHGs causes …
Number of citations: 3 lc-impact.eu
W Tu, L Bai, S Zeng, H Gao, S Zhang… - Journal of Molecular …, 2019 - Elsevier
A rapid and reliable method to predict the thermodynamic properties of ionic liquids (ILs) is important for both academic study and industrial application. In this study, an ionic fragment …
Number of citations: 15 www.sciencedirect.com

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